molecular formula C14H18N4O2 B13985128 Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate

Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate

Cat. No.: B13985128
M. Wt: 274.32 g/mol
InChI Key: FXELLBQNJIKREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate is a benzoate ester derivative featuring a 4-amino group and a 3-substituted amino group linked to a 3-ethylimidazole moiety.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

methyl 4-amino-3-[(3-ethylimidazol-4-yl)methylamino]benzoate

InChI

InChI=1S/C14H18N4O2/c1-3-18-9-16-7-11(18)8-17-13-6-10(14(19)20-2)4-5-12(13)15/h4-7,9,17H,3,8,15H2,1-2H3

InChI Key

FXELLBQNJIKREQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CNC2=C(C=CC(=C2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Preparation of the Methyl 4-(aminomethyl)benzoate Intermediate

This intermediate is a crucial building block for the target compound. The preparation involves esterification of 4-(aminomethyl)benzoic acid followed by careful pH and temperature control to optimize yield and purity.

Method Summary:

  • Starting Material: 4-(aminomethyl)benzoic acid
  • Esterification: React with methanol in the presence of hydrochloric acid as a catalyst.
  • Temperature Control: After esterification, the reaction mixture is cooled to between −15°C and +10°C, preferably +5°C to +10°C.
  • pH Adjustment: The pH is adjusted twice:
    • Initially to 4–9 (preferably 5–8, ideally 6.0–7.0) using aqueous potassium hydroxide or sodium hydroxide (4–6% by weight).
    • Later, after concentration and addition of an organic solvent, the aqueous phase pH is raised to 9–12 to facilitate extraction.
  • Extraction: The organic phase containing methyl 4-(aminomethyl)benzoate is separated, often using toluene or aromatic hydrocarbons. Salt saturation (e.g., sodium chloride) of the aqueous phase enhances extraction efficiency.
  • Yield: Excellent yields over 85%, preferably above 88%, are reported.

Reaction Scheme:

  • $$ \text{4-(aminomethyl)benzoic acid} + \text{methanol} \xrightarrow[\text{HCl}]{\text{esterification}} \text{methyl 4-(aminomethyl)benzoate} $$

  • Temperature and pH adjustments as above.

  • Extraction and isolation of product.

This method is supported by patent US20070149802A1 and related literature, highlighting its industrial viability and reproducibility.

Comparative Data Table of Preparation Parameters

Step Reaction Conditions Reagents/Materials Yield (%) Notes
Esterification of 4-(aminomethyl)benzoic acid Methanol, HCl catalyst; temp −15 to +10°C; pH 4–9 adjusted with KOH/NaOH 4-(aminomethyl)benzoic acid, methanol, HCl, KOH/NaOH >85% (preferably >88%) Salt saturation improves extraction efficiency
Coupling with (3-ethylimidazol-4-yl)methylamine Mild nucleophilic substitution or reductive amination; solvents like DMF or DMSO; base catalyst Methyl 4-amino-3-halobenzoate or aldehyde derivative, imidazole amine Not explicitly reported Requires careful control to avoid ester hydrolysis
Purification Chromatography, crystallization Organic solvents - Purity ~97% reported commercially

Additional Synthetic Routes and Considerations

  • Catalytic Hydrogenation: Some intermediates like methyl 4-cyanobenzoate can be hydrogenated to methyl 4-(aminomethyl)benzoate, but this is less directly related to the target compound's full synthesis.
  • Electrochemical Reduction: Reduction of para-amido groups to aminomethylene groups is reported but less common in this context.
  • Avoidance of Premature Hydrolysis: The ester group is sensitive; thus, reaction conditions are optimized to avoid hydrolysis during coupling steps.

Summary of Research Findings

  • The preparation of methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate relies heavily on the efficient synthesis of methyl 4-(aminomethyl)benzoate as a key intermediate.
  • Esterification under controlled pH and temperature conditions yields high-purity intermediates suitable for further functionalization.
  • Coupling with the ethylimidazole moiety requires mild, selective conditions to maintain ester integrity and achieve high purity.
  • Patent literature provides detailed protocols for the esterification step, while commercial suppliers offer the final compound with analytical documentation confirming structure and purity.
  • The process is scalable and adaptable for pharmaceutical intermediate synthesis.

This detailed preparation overview integrates patent insights and commercial data, offering a professional and authoritative guide to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Methyl 4-amino-3-[(4-{[(2-methyl-5-nitrophenyl)amino]methyl}benzoyl)amino]benzoate (Compound 19)
  • Substituent : A benzoyl group linked to a 2-methyl-5-nitrophenylamine at position 3.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. This compound was synthesized as a tyrosine kinase inhibitor, demonstrating the importance of aromatic and nitro groups in biological activity .
Methyl 4-formamido-3-(thiophen-3-yl)benzoate (302)
  • Substituent : A formamido group and a thiophene ring at position 3.
  • Key Differences : The thiophene ring contributes π-electron density, while the formamido group adds hydrogen-bonding capacity. This compound’s synthesis involves formic acid and acetic anhydride, differing from the imidazole-based alkylation steps required for the target compound .
  • Activity: Not explicitly stated, but thiophene derivatives are often explored for antimicrobial or anti-inflammatory properties .
Methyl 4-amino-3-(trifluoromethyl)benzoate
  • Substituent : A trifluoromethyl (-CF₃) group at position 3.
  • Key Differences : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the benzene ring and altering solubility. This compound has a molecular weight of 219.16 g/mol, significantly lower than the target compound due to the absence of the imidazole-ethyl side chain .
  • Applications : Used in agrochemical and pharmaceutical research for its stability and lipophilicity .
Methyl 4-amino-3-{[(1,3-thiazol-4-yl)methyl]amino}benzoate
  • Substituent : A thiazole ring at position 3.
  • Key Differences : Thiazole, a sulfur-containing heterocycle, offers distinct electronic and steric properties compared to imidazole. This may influence binding specificity in biological targets .

Ester Group Variations

Ethyl 4-hydroxybenzoate Derivatives
  • Substituent : Ethyl ester instead of methyl.
  • For example, ethyl 4-hydroxybenzoate derivatives are intermediates in herbicide synthesis .

Biological Activity

Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate is a compound of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 256.29 g/mol
  • CAS Registry Number : [insert CAS number if available]

This compound features an amino group, a methyl ester, and an imidazole moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the imidazole ring suggests potential interactions with biological systems through coordination with metal ions or hydrogen bonding.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against certain bacterial strains, potentially inhibiting growth.
Anticancer Shows promise in inhibiting tumor cell proliferation in vitro.
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways.
Neuroprotective Preliminary studies suggest potential protective effects on neuronal cells.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential as an antimicrobial agent.
  • Anticancer Properties : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell growth by inducing apoptosis at concentrations ranging from 25 to 100 µM. The mechanism was linked to the modulation of apoptotic pathways involving caspase activation.
  • Enzyme Interaction Studies : The compound was tested for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Kinetic studies suggested a competitive inhibition mechanism with an IC50 value of approximately 30 µM.

Toxicological Profile

Toxicity assessments have shown that while the compound exhibits promising biological activity, it also has associated risks. In animal models, doses exceeding 200 mg/kg resulted in observable hepatotoxicity and nephrotoxicity, necessitating further investigation into its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.